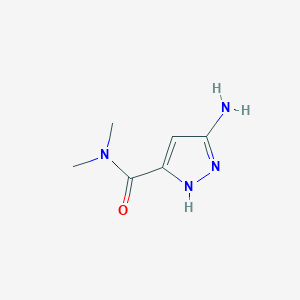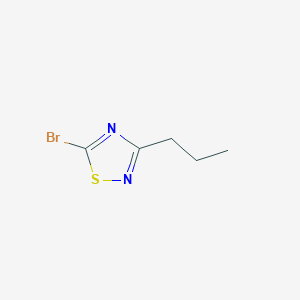![molecular formula C6H5BrN4 B1376243 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine CAS No. 120640-83-7](/img/structure/B1376243.png)
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine
Übersicht
Beschreibung
“6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine” is a heterocyclic compound . It is part of the triazole family, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolo pyridines involves the annulation of the pyridine ring to the 1,2,3-triazole backbone . This process usually involves diazotization of 2,3-diaminopyridines or their N-substituted analogs . The methods for the preparation of diamines containing functional substituents in the pyridine ring are usually multistep, characterized by mediocre yields, and often involve chromatographic purification .Molecular Structure Analysis
The molecular structure of “6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine” includes a triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The position of the nitrogen atoms in the rings determines the tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazole compounds, including “6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine”, have been found to show significant inhibitory activity . For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine” is 228.05 . The InChI code is 1S/C7H6BrN3O/c1-4-2-6-9-10-7(12)11(6)3-5(4)8/h2-3H,1H3,(H,10,12) . The storage temperature is between 28C .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Dynamics
Research conducted by Lorenc et al. (2007) focused on the molecular structure and vibrational energy levels of various triazolopyridines, including derivatives of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine. This study used density functional theory to determine the influence of methyl substitution on the proton position of the NH group in the triazole unit, highlighting its importance in structural stabilization (Lorenc et al., 2007).
Pyridylcarbene Formation
A study by Abarca et al. (2006) examined the formation of pyridylcarbene intermediates through the thermal decomposition of bromo-methyl-triazolopyridine compounds, including 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine derivatives. The findings revealed the potential of these compounds in organic synthesis and their reaction pathways (Abarca et al., 2006).
Synthesis and X-ray Structure Analysis
El-Kurdi et al. (2021) focused on synthesizing triazolopyridines for pharmaceutical applications. Their study included the synthesis of 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, elucidating its molecular structure through X-ray diffraction. Such research demonstrates the significance of these compounds in drug design and molecular engineering (El-Kurdi et al., 2021).
Applications in Antiviral Research
Wang et al. (2005) synthesized various triazolopyridine derivatives, including 6-bromo variants, to explore their anti-hepatitis C virus (HCV) activities. Their study underscores the potential therapeutic applications of these compounds in antiviral drug development (Wang et al., 2005).
Infrared Measurement and Ecosystem Health
Moran's (2003) study incorporated substituted triazolopyridine compounds, such as 6-Bromo-7-methyl variants, in assessing plant ecosystem health through thermal infrared measurement. This approach highlights the broader ecological applications of these compounds in environmental monitoring (Moran, 2003).
Wirkmechanismus
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities and allows them to be used in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZTBARCUGHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NNN=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)

![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)


